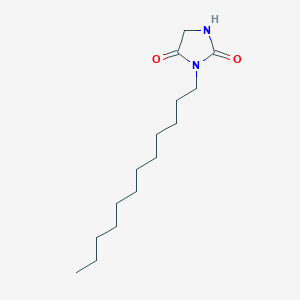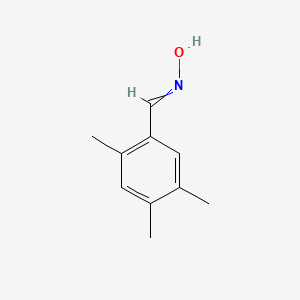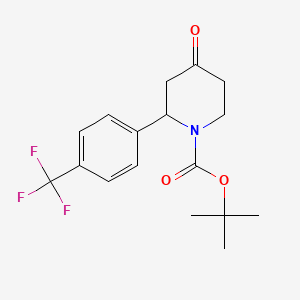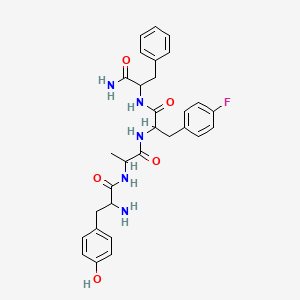
Methyl 3-ethenyl-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethenyl-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a fluorine atom, and an ethenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethenyl-2-fluorobenzoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-ethenyl-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 3-ethenyl-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes or bioactive compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Methyl 3-ethenyl-2-fluorobenzoate depends on its specific application. In organic synthesis, it acts as a building block that can undergo various transformations to yield desired products. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-fluorobenzoate: Lacks the ethenyl group, making it less versatile in certain synthetic applications.
Methyl 2-fluorobenzoate: The position of the fluorine atom differs, affecting its reactivity and applications.
Methyl 4-fluorobenzoate: Similar structure but with the fluorine atom in the para position, leading to different chemical properties.
Uniqueness
Methyl 3-ethenyl-2-fluorobenzoate is unique due to the presence of both an ethenyl group and a fluorine atom on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and material science.
Eigenschaften
Molekularformel |
C10H9FO2 |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
methyl 3-ethenyl-2-fluorobenzoate |
InChI |
InChI=1S/C10H9FO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h3-6H,1H2,2H3 |
InChI-Schlüssel |
KHANXDDTPLEGFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1F)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-1-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085200.png)


![7-Bromo-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085227.png)


![3-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14085234.png)
![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)



![N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)

